molecular formula C8H11BrN2S B596744 5-Bromo-2-isobutylthiopyrimidine CAS No. 1242336-74-8

5-Bromo-2-isobutylthiopyrimidine

Cat. No.: B596744
CAS No.: 1242336-74-8
M. Wt: 247.154
InChI Key: QKOBLHJEXDEJHR-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutylthiopyrimidine is an organic compound with the molecular formula C8H11BrN2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and an isobutylthio group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutylthiopyrimidine typically involves the bromination of 2-isobutylthiopyrimidine. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutylthiopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-2-isobutylthiopyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyrimidine
  • 5-Bromo-2-methylthiopyrimidine
  • 5-Bromo-2-ethylthiopyrimidine

Uniqueness

5-Bromo-2-isobutylthiopyrimidine is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, selectivity in chemical reactions, and potential biological activities .

Properties

IUPAC Name

5-bromo-2-(2-methylpropylsulfanyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBLHJEXDEJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682447
Record name 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-74-8
Record name 5-Bromo-2-[(2-methylpropyl)sulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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